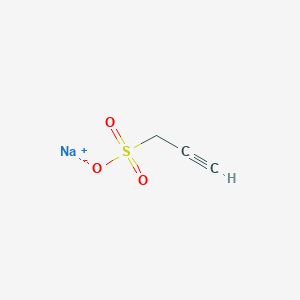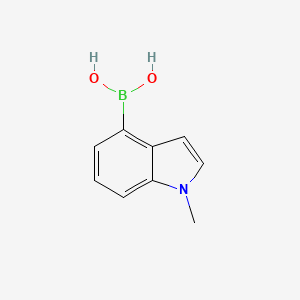
(1-Methyl-1H-indol-4-yl)boronic acid
Übersicht
Beschreibung
“(1-Methyl-1H-indol-4-yl)boronic acid” is a chemical compound used as a reactant for Suzuki-Miyaura coupling . It is an active pharmaceutical ingredient and is used as a pharmaceutical intermediate . It is also used as a raw material in organic synthesis .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-indol-4-yl)boronic acid” involves Suzuki–Miyaura coupling . This process uses a variety of boron reagents, with properties tailored for specific coupling conditions . The general physical and chemical properties of each class of reagent are evaluated, with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular formula of “(1-Methyl-1H-indol-4-yl)boronic acid” is C9H10BNO2 . The structure of this compound includes a boronic acid group attached to a 1-methyl-1H-indol-4-yl group .Chemical Reactions Analysis
“(1-Methyl-1H-indol-4-yl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions . It is involved in several reactions as a reagent for the preparation of various compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : Indole substituted twistenediones were synthesized from a reaction involving 2-quinonyl boronic acid and 2-alkenyl indoles, showcasing boronic acid's role in promoting site-selective conjugate addition and intramolecular cycloaddition (Rojas-Martín et al., 2013).
Chemosensing Applications : A BODIPY derivative with bis(1-methyl-1H-indol-3-yl)methyl unit acted as a 'turn-on' chemosensor for Hg2+ in both solution and live cell imaging, highlighting the role of indole boronic acids in sensing applications (Kaur et al., 2016).
Catalysis and Reaction Acceleration : Boronic acid has been used to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids for synthesizing α-sulfanyl-substituted indole-3-acetic acids, demonstrating its utility in catalyzing and speeding up chemical reactions (Das et al., 2017).
Biomaterial Applications : Boronic acid polymers, including those incorporating indolylboronic acids, have found use in various biomedical applications, such as treatment of diseases like HIV, obesity, diabetes, and cancer, due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Boronic Acid in Sensing Applications : Boronic acid's interaction with diols forms the basis for its use in sensing applications. It has been used to detect carbohydrates, dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide, showcasing its versatility in detecting a wide range of substances (Huang et al., 2012).
Organic Chemistry and Synthesis : The synthesis of various aryl-substituted indenes and cyclopenta[b]thiophenes using (2-methyl-1H-inden-4-yl)boronic acid and similar compounds in palladium-catalyzed reactions has been demonstrated, highlighting the role of boronic acid derivatives in the synthesis of complex organic molecules (Izmer et al., 2006).
Fluorescence and Molecular Recognition : Boronic acids, through their interaction with diols, have been extensively used in fluorescence-based sensing and molecular recognition, contributing significantly to the field of biomaterials (Brooks et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-methylindol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLDFWAZHLTQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626446 | |
| Record name | (1-Methyl-1H-indol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-4-yl)boronic acid | |
CAS RN |
590417-56-4 | |
| Record name | B-(1-Methyl-1H-indol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-indol-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


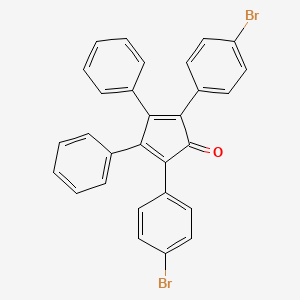
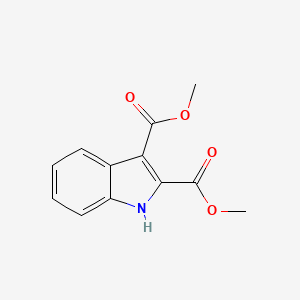
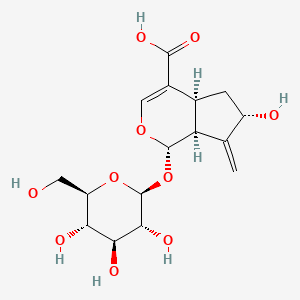
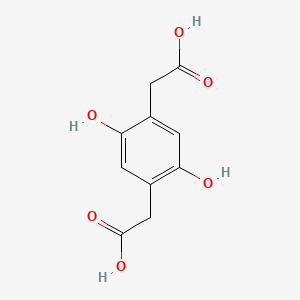
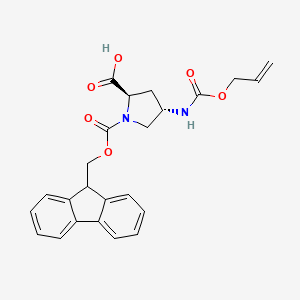
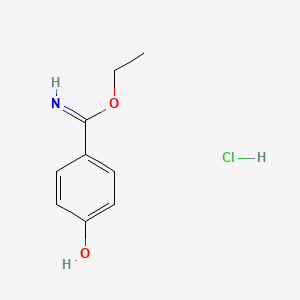
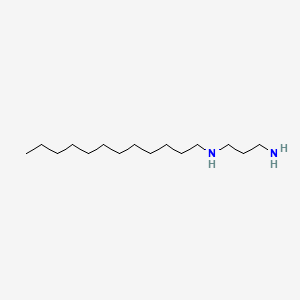
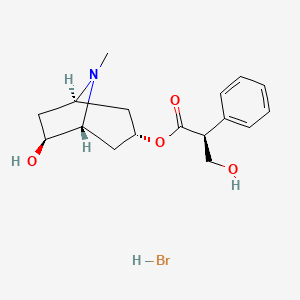
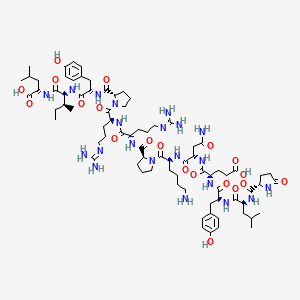
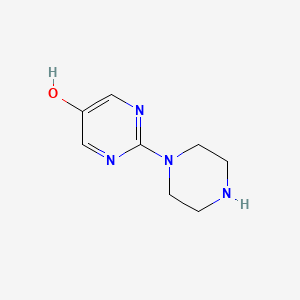
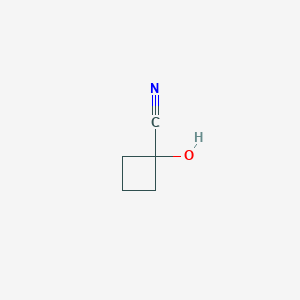
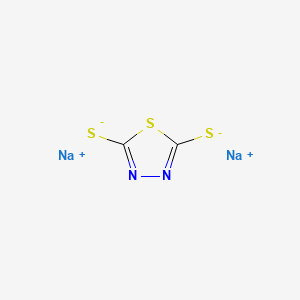
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)
